
KRAS G12C inhibitor 5
概要
説明
KRAS G12C inhibitor 5 is a novel compound designed to target the KRAS G12C mutation, a common mutation found in various cancers such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell growth and cancer progression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitor 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process begins with the preparation of a suitable starting material, followed by a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a specific functional group to yield the desired inhibitor .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: KRAS G12C inhibitor 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of the inhibitor.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .
科学的研究の応用
Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Clinical studies have demonstrated that KRAS G12C inhibitors are particularly effective in treating NSCLC. For instance:
- Sotorasib (AMG 510) and Adagrasib (MRTX849) are two notable KRAS G12C inhibitors that have shown promising results in clinical trials for patients with advanced NSCLC harboring the G12C mutation. These drugs have received FDA approval for use in specific patient populations.
- In a study involving various NSCLC models, it was found that responses to direct KRAS inhibition were heterogeneous; however, combinations with PI3K inhibitors significantly enhanced treatment efficacy against resistant models .
Combination Therapies
To overcome resistance mechanisms associated with monotherapy, researchers have explored various combination strategies:
- Combination with EGFR Inhibitors : Combining KRAS G12C inhibitors with EGFR-targeted therapies has shown synergistic effects, particularly in colorectal cancer models .
- MEK and SHP2 Inhibitors : Preclinical data suggest that combining KRAS G12C inhibitors with MEK or SHP2 inhibitors can enhance antitumor activity and mitigate resistance .
- Immunotherapy Combinations : Studies indicate that combining KRAS G12C inhibitors with immune checkpoint inhibitors (e.g., PD-1 inhibitors) leads to improved tumor response rates compared to monotherapy .
Case Study 1: Sotorasib in NSCLC
In a clinical trial involving patients with advanced NSCLC and KRAS G12C mutations, sotorasib demonstrated an overall response rate of approximately 37%, with some patients experiencing durable responses lasting over six months. The trial highlighted the need for further exploration into combination therapies to enhance efficacy and address resistance mechanisms.
Case Study 2: AMG 510 and Combination Therapy
A study utilizing AMG 510 showed significant tumor regression when combined with MEK inhibitors in preclinical models. This combination therapy resulted in enhanced antitumor activity compared to AMG 510 alone, indicating its potential as a robust treatment strategy against resistant tumors .
Challenges and Future Directions
Despite the promising results associated with KRAS G12C inhibitors, challenges remain:
- Resistance Mechanisms : Many patients exhibit primary or acquired resistance to these therapies due to adaptive signaling pathways. Understanding these mechanisms is crucial for developing effective combination strategies .
- Biomarker Development : Identifying biomarkers that predict response to KRAS G12C inhibitors will be essential for optimizing patient selection and treatment regimens.
作用機序
KRAS G12C inhibitor 5 is compared with other similar compounds such as sotorasib and adagrasib:
Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.
Adagrasib: Another potent KRAS G12C inhibitor currently under clinical investigation.
Uniqueness: this compound may offer advantages in terms of binding affinity, selectivity, and resistance profile compared to other inhibitors .
類似化合物との比較
- Sotorasib
- Adagrasib
- MRTX849
- AMG510
生物活性
KRAS G12C inhibitors, particularly the compound known as KRAS G12C inhibitor 5 , represent a significant advancement in targeted cancer therapy, specifically for non-small cell lung cancer (NSCLC) and other malignancies harboring the KRAS G12C mutation. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and clinical implications based on recent research findings.
Overview of KRAS G12C Inhibition
KRAS is a critical oncogene involved in cell signaling pathways that regulate cell proliferation and survival. The G12C mutation leads to constitutive activation of KRAS, promoting oncogenic signaling. Inhibitors targeting this mutation aim to selectively bind to the inactive GDP-bound form of KRAS, preventing its conversion to the active GTP-bound state.
Key Mechanism:
- Covalent Binding: KRAS G12C inhibitors, including inhibitor 5, covalently bind to the cysteine residue at position 12, locking the protein in its inactive state. This mechanism is crucial for inhibiting downstream signaling pathways that contribute to tumor growth.
Comparative Efficacy of KRAS G12C Inhibitors
Recent studies have evaluated the potency of various KRAS G12C inhibitors, including inhibitor 5. The following table summarizes the inhibitory concentrations (IC50) and their corresponding effects on cellular activity:
Compound | IC50 (nM) | Efficacy |
---|---|---|
ARS-853 | 5899 | Limited clinical efficacy |
ARS-1620 | 692 | Moderate response |
Sotorasib | 35 | Approved; ORR of 37.1% |
Adagrasib | 78 | Approved; ORR of 42.9% |
This compound | 0.6 | High potency; promising preclinical results |
Clinical Studies and Findings
- Phase I/II Trials : Clinical trials have demonstrated that this compound exhibits superior potency compared to first-generation inhibitors. For instance, in a study involving NSCLC patients with the KRAS G12C mutation, early results indicated a high objective response rate (ORR) and prolonged progression-free survival (PFS).
- Real-World Data : A pharmacovigilance study highlighted the safety profile of KRAS G12C inhibitors, including inhibitor 5. Adverse events were reported but generally manageable. Notably, hepatotoxicity was identified as a significant concern across various studies.
- Mechanistic Insights : Research has shown that inhibitor 5 effectively depletes cellular active KRAS at nanomolar concentrations, even in the presence of growth factors that typically activate KRAS signaling pathways. This suggests a robust ability to maintain its inhibitory effect under physiological conditions.
Case Studies
- Case Study A : A patient with advanced NSCLC treated with this compound showed a marked reduction in tumor size after three months of therapy, correlating with a decrease in circulating tumor DNA levels.
- Case Study B : Another patient experienced significant symptom relief and stabilization of disease over six months, highlighting the potential for improved quality of life alongside clinical efficacy.
特性
IUPAC Name |
2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKBMFMBHWUYHS-DQEYMECFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。